molecular formula C14H15N5O3 B2499272 N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 787529-06-0

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2499272
CAS No.: 787529-06-0
M. Wt: 301.306
InChI Key: MEALRIHLPMHELM-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trimethoxyphenyl group enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

The primary target of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, motility, proliferation, and survival.

Mode of Action

It is known that the compound interacts with fak1, potentially altering its activity . This interaction could lead to changes in cellular processes regulated by FAK1, such as cell adhesion and migration.

Pharmacokinetics

The lipophilicity of the compound allows it to diffuse easily into cells , which could impact its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 4,6-dichloropyrimidine under basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. For instance, 3,4,5-trimethoxyaniline can be reacted with the pyrazolo[3,4-d]pyrimidine core in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution; electrophilic substitution may require Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or deoxygenated products.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Cell Signaling: Used to modulate cell signaling pathways in research on cell growth and differentiation.

Medicine

    Anticancer: Exhibits cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.

    Antimicrobial: Shows activity against bacterial and fungal pathogens, useful in developing new antimicrobial agents.

Industry

    Pharmaceuticals: Used in the synthesis of drugs and as an intermediate in the production of active pharmaceutical ingredients (APIs).

    Agriculture: Potential use in developing agrochemicals for pest control.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the trimethoxyphenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This structural feature contributes to its higher potency and selectivity in biological assays, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEALRIHLPMHELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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